2-(4-Tert-butyl-phenyl)-piperazine: Structural Profiling, Synthetic Methodologies, and Applications in Drug Discovery
2-(4-Tert-butyl-phenyl)-piperazine: Structural Profiling, Synthetic Methodologies, and Applications in Drug Discovery
Executive Summary
In contemporary medicinal chemistry, 2-arylpiperazines represent a privileged scaffold, frequently utilized in the development of central nervous system (CNS) therapeutics, oncology drugs, and agrochemicals. Among these, 2-(4-tert-butyl-phenyl)-piperazine stands out as a highly versatile building block. The strategic incorporation of a tert-butyl group at the para position of the phenyl ring fundamentally alters the molecule's steric bulk, lipophilicity, and metabolic stability. This whitepaper provides an in-depth technical analysis of 2-(4-tert-butyl-phenyl)-piperazine, detailing its physicochemical properties, structure-activity relationship (SAR) logic, and a field-proven, atom-economical synthetic protocol for its preparation.
Physicochemical & Structural Profiling
Accurate physicochemical profiling is the first step in validating any building block for high-throughput screening or lead optimization. 2-(4-tert-butyl-phenyl)-piperazine is characterized by a rigid diamine heterocycle conjugated to a bulky, hydrophobic tail.
Table 1: Core Physicochemical Properties
| Property | Value / Specification |
| Chemical Name | 2-(4-tert-butylphenyl)piperazine |
| CAS Number | 910444-34-7 |
| Molecular Formula | C₁₄H₂₂N₂ |
| Molecular Weight | 218.34 g/mol |
| MDL Number | MFCD07373072 |
| Physical State | Solid (typically crystalline powder) |
| Hydrogen Bond Donors | 2 (Secondary amines) |
| Hydrogen Bond Acceptors | 2 (Nitrogen lone pairs) |
Pharmacophore & Structure-Activity Relationship (SAR) Logic
As a Senior Application Scientist, it is critical to understand why specific functional groups are chosen during drug design. The architecture of 2-(4-tert-butyl-phenyl)-piperazine is not arbitrary; it is a highly engineered pharmacophore designed to optimize both pharmacodynamics (target binding) and pharmacokinetics (ADME properties).
-
The tert-Butyl Group (Metabolic Shielding & Lipophilicity): Unsubstituted phenyl rings are notoriously susceptible to cytochrome P450-mediated para-hydroxylation, leading to rapid metabolic clearance. The bulky tert-butyl group acts as a steric shield, effectively blocking this metabolic liability. Furthermore, it significantly increases the partition coefficient (LogP), driving the molecule into hydrophobic receptor pockets and enhancing blood-brain barrier (BBB) permeability.
-
The Piperazine Core (Vectorization & Solubility): The piperazine ring serves as a rigid vector, orienting the aryl group in 3D space. Its basic secondary amines (pKa ~9.8) allow for the formation of highly water-soluble salts (e.g., hydrochlorides), balancing the extreme lipophilicity of the tert-butyl group and ensuring favorable oral bioavailability.
Fig 1: Pharmacophore mapping and SAR logic for 2-(4-tert-butylphenyl)piperazine.
Synthetic Workflows & Experimental Protocols
Traditional syntheses of 2-arylpiperazines often rely on the condensation of alpha-bromo ketones with ethylenediamine followed by harsh reductions, which can suffer from poor atom economy and over-alkylation.
To ensure maximum yield and environmental compliance, we detail a modern, highly efficient Iridium-Catalyzed N-Heterocyclization workflow. This method utilizes a "borrowing hydrogen" mechanism to couple diols with diamines, generating water as the only byproduct[1].
Fig 2: Iridium-catalyzed N-heterocyclization workflow for piperazine synthesis.
Step-by-Step Protocol: Iridium-Catalyzed Synthesis
Causality Note: The use of the [Cp*IrCl2]2 catalyst temporarily oxidizes the diol to a reactive dicarbonyl intermediate. This allows the ethylenediamine to condense and form a diimine, which the iridium catalyst subsequently reduces back to the saturated piperazine using the very hydrogen atoms it initially "borrowed"[1].
Reagents:
-
1-(4-tert-butylphenyl)ethane-1,2-diol (2.0 mmol)
-
Ethylenediamine (2.0 mmol)
-
[Cp*IrCl2]2 Catalyst (8 mg, 10 µmol, 0.5 mol%)
-
Sodium Bicarbonate (NaHCO₃) (10 mg, 0.12 mmol)
-
Anhydrous Toluene (1.0 mL)
Procedure:
-
Inert Atmosphere Preparation: In a glovebox or under a strict argon atmosphere, charge a 5 mL pressure-resistant screw-top vial with the [Cp*IrCl2]2 catalyst and NaHCO₃. Rationale: The active iridium hydride species is sensitive to atmospheric oxygen.
-
Substrate Addition: Add the 1-(4-tert-butylphenyl)ethane-1,2-diol and ethylenediamine to the vial, followed immediately by 1.0 mL of anhydrous toluene.
-
Thermal Cyclization: Seal the vial tightly, remove it from the glovebox, and submerge it in a pre-heated oil bath at 110 °C. Maintain vigorous magnetic stirring for 16 hours.
-
Quenching & Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding 5 mL of saturated aqueous K₂CO₃. Dilute the mixture with 10 mL of dichloromethane (CH₂Cl₂).
-
Extraction: Transfer to a separatory funnel. Isolate the organic phase and extract the remaining aqueous phase twice more with CH₂Cl₂ (2 x 10 mL). Combine the organic layers and dry over anhydrous K₂CO₃.
-
Purification: Concentrate the organic phase under reduced pressure. Purify the crude residue via flash column chromatography on silica gel. Critical Step: Use a gradient of MeOH/CH₂Cl₂ containing 1% NH₄OH. The addition of ammonium hydroxide prevents the basic secondary amines of the piperazine from streaking on the acidic silica gel.
Analytical Validation Protocol
A self-validating experimental system requires rigorous analytical confirmation to ensure structural integrity and purity before downstream biological assays.
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Method: Electrospray Ionization in positive mode (ESI+).
-
Expected Result: A prominent pseudomolecular ion [M+H]+ peak at m/z 219.35, confirming the molecular weight of 218.34 g/mol .
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (300 MHz, CDCl₃): The diagnostic signature of this molecule is a massive 9-proton singlet at approximately δ 1.30 ppm, confirming the intact tert-butyl group. The aromatic protons will present as an AA'BB' multiplet near δ 7.35 ppm. The piperazine core will show a complex multiplet between δ 2.70 and 3.40 ppm, with the C2-methine proton appearing as a distinct doublet of doublets due to axial-equatorial coupling[1].
-
¹³C NMR (75 MHz, CDCl₃): Look for the highly shielded primary methyl carbons of the tert-butyl group at ~31.3 ppm and the quaternary carbon at ~34.5 ppm.
-
References
-
Sigma-Aldrich / MilliporeSigma. "2-(4-tert-butylphenyl)piperazine | 910444-34-7". Chemical Product Catalog & Specifications.
-
Nordstrøm, L. U., & Madsen, R. "Iridium catalysed synthesis of piperazines from diols - Electronic Supplementary Information". The Royal Society of Chemistry. 1
